Chromic acid iron(II) salt, also known as iron(II) chromate or ferrous chromate, is a chemical compound with the formula CrFeH₈O₄. It typically appears as a greenish or yellowish solid and is notable for its dual role as both an iron and chromium source. This compound is formed by the reaction of iron(II) salts with chromic acid or chromates, and it serves as a significant precursor in various chemical processes due to its oxidizing properties.
Chromic acid iron(II) salt exhibits significant biological activity, particularly in its interaction with cellular systems. Chromium compounds, including those containing chromium(II), have been studied for their potential genotoxic effects. The reduction of chromium(VI) to chromium(III) by iron(II) compounds has implications for detoxifying environments contaminated with hexavalent chromium, a known carcinogen .
Additionally, studies indicate that iron(II) salts may enhance the bioavailability of chromium in biological systems, affecting cellular uptake and metabolism .
The synthesis of chromic acid iron(II) salt typically involves the following methods:
Chromic acid iron(II) salt has various applications across different fields:
Research on the interactions involving chromic acid iron(II) salt has revealed several important findings:
Several compounds share similarities with chromic acid iron(II) salt due to their chemical properties or applications:
| Compound Name | Formula | Key Features |
|---|---|---|
| Iron(III) oxide | Fe₂O₃ | Commonly used as a pigment; less soluble than Fe²⁺ salts. |
| Potassium dichromate | K₂Cr₂O₇ | Strong oxidizing agent; used in various chemical syntheses. |
| Ferrous sulfate | FeSO₄ | Source of iron; used in agriculture and water treatment. |
| Chromium trioxide | CrO₃ | Strong oxidizer; used in chrome plating and dyeing processes. |
| Sodium chromate | Na₂CrO₄ | Used as a corrosion inhibitor; similar reactivity with chromium species. |
Chromic acid iron(II) salt stands out due to its unique ability to act both as a source of ferrous ions and as a reducing agent for hexavalent chromium, making it particularly valuable in environmental applications .
Chromic acid iron(II) salt, systematically known as iron(II) chromate, possesses the molecular formula FeCrO₄ [9] [10]. This compound represents the iron(II) salt of chromic acid, where iron exists in the +2 oxidation state and chromium in the +6 oxidation state [4] [9]. The molecular weight of iron(II) chromate is precisely 171.8387 grams per mole [10].
The structural composition consists of iron(II) cations (Fe²⁺) and chromate anions (CrO₄²⁻) [9] [12]. In the chromate anion, chromium is tetrahedrally coordinated by four oxygen atoms, forming a tetrahedral geometry characteristic of chromate compounds [12]. The electronic configuration of iron(II) is [Ar] 3d⁶, while chromium(VI) in the chromate anion has completely empty d orbitals [43] [44].
Table 1: Elemental Composition of Iron(II) Chromate
| Element | Atomic Weight (g/mol) | Quantity | Mass Contribution (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Iron (Fe) | 55.845 | 1 | 55.845 | 32.50% |
| Chromium (Cr) | 51.9961 | 1 | 51.9961 | 30.26% |
| Oxygen (O) | 15.9994 | 4 | 63.9976 | 37.24% |
| Total | - | - | 171.8387 | 100.00% |
Iron(II) chromate exhibits distinctive coloration characteristics that distinguish it from other iron chromate compounds [13] [29]. The compound typically appears as a brown-black to dark brown solid [13] [29]. This coloration arises from the electronic transitions between the d orbitals of the iron(II) center and the charge-transfer interactions with the chromate anion [30].
The color intensity and specific hue can vary depending on particle size and crystalline form [29] [30]. When compared to other iron oxides, iron(II) chromate displays darker coloration than iron(III) oxide, which typically appears orange-brown [29]. The compound's appearance is often described as having a metallic to submetallic luster when in crystalline form [13].
The solubility behavior of iron(II) chromate in various solvents represents a critical physical property for understanding its chemical behavior [19]. In water, iron(II) chromate demonstrates limited solubility under standard conditions [19]. The compound's solubility is significantly influenced by pH, temperature, and the presence of other ions in solution [19].
Table 2: Solubility Characteristics of Iron(II) Chromate
| Solvent | Solubility | Temperature | pH Conditions | Reference |
|---|---|---|---|---|
| Water | Limited | Room temperature | Neutral | [19] |
| Dilute acids | Soluble | Room temperature | Acidic | [19] |
| Organic solvents | Insoluble | Room temperature | - | [19] |
The solubility in acidic media increases significantly compared to neutral or alkaline conditions [19]. This behavior is attributed to the protonation of the chromate anion and potential complex formation with acid anions [19].
The thermal stability of iron(II) chromate is characterized by its decomposition behavior at elevated temperatures [31] [33]. The compound begins to show thermal decomposition at temperatures above 1000°C, with significant weight loss occurring in the temperature range of 1100-1300°C [31].
During thermal decomposition, iron(II) chromate undergoes reduction reactions where iron(III) species are reduced to lower oxidation states, potentially forming magnetite phases [31]. The thermal decomposition process is accompanied by oxygen evolution and structural rearrangement of the crystalline lattice [31].
Table 3: Thermal Properties of Iron(II) Chromate
| Property | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|
| Initial decomposition | >1000 | Onset of weight loss | [31] |
| Significant decomposition | 1100-1300 | Major weight loss | [31] |
| Phase transformation | >1200 | Formation of magnetite | [31] |
The spectroscopic properties of iron(II) chromate provide valuable insights into its electronic structure and bonding characteristics [20] [32]. Infrared spectroscopy reveals characteristic vibrational modes associated with the chromate anion and iron-oxygen interactions [32] [34].
The chromate anion exhibits characteristic stretching frequencies in the infrared spectrum, with the symmetric and antisymmetric CrO₄ stretching modes appearing in the 800-1000 cm⁻¹ region [32] [34]. The tetrahedral geometry of the chromate anion results in specific vibrational patterns that can be used for identification purposes [34].
Table 4: Characteristic Infrared Frequencies for Iron(II) Chromate
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| CrO₄ antisymmetric stretch | 900-950 | ν₃(CrO₄) | [34] |
| CrO₄ symmetric stretch | 850-880 | ν₁(CrO₄) | [34] |
| CrO₄ bending | 350-400 | δ(CrO₄) | [34] |
Ultraviolet-visible spectroscopy reveals absorption bands associated with d-d transitions of the iron(II) center and charge-transfer transitions between iron and chromate [20]. The electronic spectrum provides information about the coordination environment and electronic structure of the compound [20].
Iron(II) chromate exhibits paramagnetic behavior due to the presence of unpaired electrons in the iron(II) center [22] [23]. The iron(II) ion with its d⁶ electronic configuration contributes four unpaired electrons in a high-spin configuration, resulting in a magnetic moment consistent with this electronic arrangement [23] [46].
The magnetic susceptibility of iron(II) chromate follows Curie-Weiss behavior at higher temperatures, with deviations at lower temperatures due to potential magnetic interactions between iron centers [23] [27]. The effective magnetic moment calculated from magnetic susceptibility measurements corresponds to the spin-only value expected for high-spin iron(II) [27].
Table 5: Magnetic Properties of Iron(II) Chromate
| Property | Value | Temperature Range | Reference |
|---|---|---|---|
| Magnetic behavior | Paramagnetic | All temperatures | [23] |
| Electronic configuration | d⁶ high-spin | - | [46] |
| Unpaired electrons | 4 | - | [46] |
| Curie-Weiss behavior | Observed | >100 K | [27] |